Cas no 57234-29-4 (1,3-Bis(methoxymethoxy)benzene)

1,3-Bis(methoxymethoxy)benzene is a benzene derivative featuring two methoxymethoxy (–OCH₂OCH₃) functional groups at the 1 and 3 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of protected phenolic derivatives and as a precursor for further functionalization. Its methoxymethyl (MOM) protecting groups offer stability under various reaction conditions while allowing selective deprotection when required. The compound’s symmetrical structure and moderate reactivity make it suitable for applications in pharmaceuticals, agrochemicals, and materials science. Its high purity and well-defined properties ensure consistent performance in synthetic workflows, facilitating efficient multi-step transformations.
1,3-Bis(methoxymethoxy)benzene structure
57234-29-4 structure
Product Name:1,3-Bis(methoxymethoxy)benzene
CAS No:57234-29-4
MF:C10H14O4
MW:198.215763568878
MDL:MFCD27925713
CID:3043648
PubChem ID:354335076
Update Time:2025-11-07

1,3-Bis(methoxymethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1,3-Bis(methoxymethoxy)benzene
    • Resorcinol Bis(methoxymethyl) Ether
    • MFCD27925713
    • DTXSID901306842
    • Benzene, 1,3-bis(methoxymethoxy)-
    • TZZPMRGYEPMHLA-UHFFFAOYSA-N
    • DA-42053
    • B5643
    • SCHEMBL1607526
    • 57234-29-4
    • T71077
    • 1,3-bis{[(methyloxy)methyl]oxy}benzene
    • 1,3-di(methoxymethoxy)benzene
    • CS-0453812
    • AS-87466
    • MDL: MFCD27925713
    • Inchi: 1S/C10H14O4/c1-11-7-13-9-4-3-5-10(6-9)14-8-12-2/h3-6H,7-8H2,1-2H3
    • InChI Key: TZZPMRGYEPMHLA-UHFFFAOYSA-N
    • SMILES: O(COC)C1C=CC=C(C=1)OCOC

Computed Properties

  • Exact Mass: 198.08920892g/mol
  • Monoisotopic Mass: 198.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 36.9Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Boiling Point: 137°C/7mmHg(lit.)

1,3-Bis(methoxymethoxy)benzene Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5643-5g
1,3-Bis(methoxymethoxy)benzene
57234-29-4 98.0%(GC)
5g
¥890.0 2022-06-09
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¥290.00 2024-04-16
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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abcr
AB505990-5 g
1,3-Bis(methoxymethoxy)benzene; .
57234-29-4
5g
€288.50 2023-04-18
abcr
AB505990-10 g
1,3-Bis(methoxymethoxy)benzene; .
57234-29-4
10g
€457.00 2023-04-18
abcr
AB505990-25 g
1,3-Bis(methoxymethoxy)benzene; .
57234-29-4
25g
€848.20 2023-04-18
abcr
AB505990-5g
1,3-Bis(methoxymethoxy)benzene; .
57234-29-4
5g
€244.50 2025-04-17
abcr
AB505990-10g
1,3-Bis(methoxymethoxy)benzene; .
57234-29-4
10g
€377.40 2025-04-17
abcr
AB505990-25g
1,3-Bis(methoxymethoxy)benzene; .
57234-29-4
25g
€691.80 2025-04-17

1,3-Bis(methoxymethoxy)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:57234-29-4)1,3-Bis(methoxymethoxy)benzene
Order Number:A1206067
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Quantity:10g/25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):213.0/388.0/1159.0
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Additional information on 1,3-Bis(methoxymethoxy)benzene

Recent Advances in the Application of 1,3-Bis(methoxymethoxy)benzene (CAS: 57234-29-4) in Chemical Biology and Pharmaceutical Research

1,3-Bis(methoxymethoxy)benzene (CAS: 57234-29-4) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural properties and reactivity. Recent studies have highlighted its potential in the synthesis of complex organic molecules, drug intermediates, and bioactive compounds. This research brief aims to provide an overview of the latest developments involving this compound, focusing on its applications, synthetic methodologies, and biological activities.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 1,3-Bis(methoxymethoxy)benzene as a key intermediate in the synthesis of novel antiviral agents. The researchers utilized its protected diol functionality to construct a series of nucleoside analogs, which exhibited promising activity against RNA viruses. The compound's stability under various reaction conditions and its ability to undergo selective deprotection were highlighted as critical advantages in multi-step synthetic routes.

In the field of chemical biology, 1,3-Bis(methoxymethoxy)benzene has been employed as a molecular scaffold for the development of fluorescence-based probes. A recent publication in ACS Chemical Biology (2024) described its incorporation into a turn-on fluorescent sensor for detecting reactive oxygen species in live cells. The methoxymethoxy protecting groups were strategically used to modulate the probe's solubility and cellular uptake properties, showcasing the compound's utility in bioimaging applications.

From a pharmaceutical perspective, researchers have explored the potential of 1,3-Bis(methoxymethoxy)benzene derivatives as modulators of protein-protein interactions. A Nature Communications article (2024) reported the design of small molecules based on this scaffold that effectively disrupt the interaction between oncogenic proteins, opening new avenues for cancer therapeutics. The compound's aromatic core and flexible side chains were found to be crucial for achieving both potency and selectivity in these inhibitors.

The synthetic accessibility of 1,3-Bis(methoxymethoxy)benzene continues to be an area of active investigation. Recent advances in green chemistry have led to improved protocols for its preparation, as documented in Organic Process Research & Development (2023). These methodologies emphasize catalyst recycling, reduced solvent usage, and improved atom economy, addressing the growing demand for sustainable synthetic approaches in pharmaceutical manufacturing.

Looking forward, the unique properties of 1,3-Bis(methoxymethoxy)benzene position it as a valuable tool in drug discovery and chemical biology. Its applications span from serving as a protective group strategy in complex syntheses to being a core structural element in bioactive molecules. As research continues to uncover new reactivities and applications for this compound, its role in advancing pharmaceutical sciences is expected to grow significantly in the coming years.

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Amadis Chemical Company Limited
(CAS:57234-29-4)1,3-Bis(methoxymethoxy)benzene
A1206067
Purity:99%/99%/99%
Quantity:10g/25g/100g
Price ($):213.0/388.0/1159.0
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